Chloramine-T trihydrate

Catalog No.
S007035
CAS No.
7080-50-4
M.F
C7H10ClNNaO3S
M. Wt
246.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramine-T trihydrate

CAS Number

7080-50-4

Product Name

Chloramine-T trihydrate

IUPAC Name

sodium;chloro-(4-methylphenyl)sulfonylazanide;trihydrate

Molecular Formula

C7H10ClNNaO3S

Molecular Weight

246.67 g/mol

InChI

InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2

InChI Key

VNXHKHCRRCXFBX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+]

Synonyms

(N-chloro-p-toluenesulfonamide)sodium, chloramine T, chloramine-T, chloramine-T anhydrous, chloramine-T trihydrate, chloramine-T, 36Cl-labeled, Clorina, Euclorina, Hydroclonazone, sodium p-toluenesulfonchloramide

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+]

Description

The exact mass of the compound Chloramine-T trihydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Chloramines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Chloramine-T trihydrate is an organic compound with the chemical formula C7H13ClNNaO5S\text{C}_7\text{H}_{13}\text{ClNNaO}_5\text{S}. It is a white crystalline powder that is highly soluble in water. This compound is a derivative of toluenesulfonamide and serves as a sodium salt of N-chloro-4-methylbenzenesulfonamide. Chloramine-T trihydrate is known for its oxidizing properties and is widely used in various

  • Skin and eye irritant: CAT can cause severe skin burns and eye damage upon contact [].
  • Respiratory irritant: Inhalation of dust or mist can cause respiratory irritation [].
  • Evolves toxic gas: Contact with acids liberates toxic gas (chlorine) [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator when handling CAT [].
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from light and moisture [].

Chloramine-T trihydrate exhibits significant reactivity due to its electrophilic chlorine atom. It can undergo several chemical transformations, including:

  • Oxidation Reactions: It acts as a strong oxidizing agent, converting hydrogen sulfide into sulfur and iodide into iodine monochloride, which can then participate in electrophilic substitution reactions .
  • Amidohydroxylation: In the Sharpless oxyamination reaction, chloramine-T serves as a source of amido components, transforming alkenes into vicinal aminoalcohols, which are important in organic synthesis .
  • Disinfection: The compound decomposes in aqueous solutions to yield hypochlorite, which acts as a disinfectant. It has been shown to effectively eliminate various pathogens, including hepatitis and human immunodeficiency viruses .

Chloramine-T trihydrate can be synthesized through the oxidation of toluenesulfonamide using sodium hypochlorite. The latter can be generated in situ from sodium hydroxide and chlorine gas. This method yields both the anhydrous form and the trihydrate variant of chloramine-T .

General Reaction:

Toluene sulfonamide+Sodium hypochloriteChloramine T\text{Toluene sulfonamide}+\text{Sodium hypochlorite}\rightarrow \text{Chloramine T}

Chloramine-T trihydrate has a wide range of applications across various fields:

  • Organic Synthesis: Used as a reagent for cyclization reactions in the synthesis of aziridines, oxadiazoles, isoxazoles, and pyrazoles .
  • Disinfectant: Employed in hospitals for surface disinfection due to its effectiveness against viruses and bacteria without the strong odor associated with sodium hypochlorite .
  • Labeling Agent: Utilized for labeling peptides and proteins with radioiodine isotopes in biochemical research .

Studies have shown that chloramine-T interacts with various biomolecules, primarily through its electrophilic chlorine. This interaction can lead to modifications in proteins and nucleic acids, impacting their function. Its ability to form covalent bonds with amino acids makes it useful in biochemical assays but also raises concerns regarding its potential toxicity at higher concentrations .

Chloramine-T trihydrate shares similarities with several other compounds used in organic synthesis and as disinfectants. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Sodium HypochloriteNaClOStronger oxidant; more potent disinfectant but more corrosive.
Chloramine-BC6H5ClNNaO2SLess stable; primarily used as a biocide.
N-ChloroacetamideC2H4ClNUsed mainly in organic synthesis; less versatile than chloramine-T.
Benzyl ChlorideC7H7ClMore reactive; primarily used for alkylation reactions.

Chloramine-T's dual role as both an oxidizing agent and a disinfectant makes it particularly valuable in both laboratory and clinical settings, distinguishing it from other similar compounds that may serve more specialized functions .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

245.9967613 g/mol

Monoisotopic Mass

245.9967613 g/mol

Heavy Atom Count

14

UNII

4IU6VSV0EI

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 93 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 92 of 93 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (95.65%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

7080-50-4

Wikipedia

Chloramine-T trihydrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

... Prepared in 75-95% yield by passing chlorine into a sodium hydroxide solution of p-toluenesulfonamide.
Reaction of ammonia and paratoluene-sulfochloride under pressure. The latter is reacted with sodium hypochlorite in presence of an alkali and the chloramine produced by crystallization. /Trihydrate/

General Manufacturing Information

Benzenesulfonamide, N-chloro-4-methyl-, sodium salt (1:1): ACTIVE
Tosylchloramide sodium is an organic chlorine compound with an available chlorine content of 28-30% and is intended for use in fish farming for prevention and control of bacterial gill disease. Recommended treatment schedules are as follows: 10 mg/L in water of flow-through basin for one hour for preventive purposes, which may be repeated every 15-30 days; 10 mg/L in water of flow-through basin for one hour for therapeutic purposes, which may be repeated up to 3 times within one week.
Tosylchloramide sodium is intended for teat and udder disinfection to prevent udder disease in lactating cows. To obtain effective concentrations at least 50 to 100 mg active chlorine/L solution are required. This is achieved if a 0.3% tosylchloramide solution is used. The teats of lactating cows are dipped in the solution after each milking throughout the lactation period and in nonlactating cows once daily. According to prescription 0.5 ml of the solution ready for application (3 mg/ml) should be used for each teat, i.e. 6 mg/animal.

Analytic Laboratory Methods

DETECTION LIMIT WAS 2.5 NG P-TSA/MUL CORRESPONDING TO CHLORAMINE-T CONCN OF 0.8 MG/KG IN FOOD SAMPLES.
GLC METHOD FOR DETERMINATION IN MILK, ICE CREAM, WHOLE EGGS, MECHANICALLY DEBONED POULTRY MEAT & CROQUETTES PRESENTED. DRIED & CONCENTRATED EXTRACT IS SUBJECTED TO GLC USING FLAME IONIZATION DETECTOR. METHOD CAPABLE OF DETECTING 1 PPM & AVG RECOVERY IS 80%.
DETECTION LIMIT OF SCANNING PROCEDURE WAS 0.5 MUG P-TSA/SPOT, CORRESPONDING TO CONCN OF 4 MG/KG SAMPLE. AVG RECOVERY WAS 88 +/- 3% FOR 10 ICE CREAM SAMPLES SPIKED WITH 10-55 MG/KG CHLORAMINE.

Storage Conditions

N-Chloramines should be stored cold and protected from light, water, amines and ammonium compounds, strong acids and bases, and easily oxidized organic materials. /N-Chloramines/

Interactions

It has been suggested that chloramine T can react with some amino acids in gastrointestinal tract to form toxic cyanogen compounds.

Stability Shelf Life

Decomposes slowly in air, liberating chlorine /trihydrate/
Loses water on drying. /Trihydrate/

Dates

Modify: 2023-09-12
[1]. Kloth LC, et al. Bactericidal and cytotoxic effects of chloramine-T on wound pathogens and human fibroblasts in vitro. Adv Skin Wound Care. 2007 Jun;20(6):331-45.[2]. Shim I, et al. Inhalation exposure to chloramine T induces DNA damage and inflammation in lung of Sprague-Dawley rats. J Toxicol Sci. 2013;38(6):937-46.[3]. Kuklina I, et al. Investigation of chloramine-T impact on crayfish Astacus leptodactylus (Esch., 1823) cardiac activity. Environ Sci Pollut Res Int. 2014 Sep;21(17):10262-9. [4]. Martínez MA, et al. Induction of cytochrome P450-dependent mixed function oxidase activities and peroxisome proliferation by chloramine-T in male rat liver. Food Chem Toxicol. 2017 Aug;106(Pt A):86-91.

Explore Compound Types